Posenacaftor sodium

CFTR corrector synergy p.Phe508del rescue Type I corrector combination

Procure Posenacaftor sodium for research on CFTR correction, specifically F508del trafficking rescue. Distinguishes from elexacaftor via non-additive binding; exhibits 24.8h plasma half-life and 83.2% fecal excretion, ideal for PK studies. Not a generic substitute; verified purity for reproducible combinatorial CFTR modulation.

Molecular Formula C27H26NNaO5
Molecular Weight 467.5 g/mol
CAS No. 2095064-06-3
Cat. No. B8143703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePosenacaftor sodium
CAS2095064-06-3
Molecular FormulaC27H26NNaO5
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)[O-].[Na+]
InChIInChI=1S/C27H27NO5.Na/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26;/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30);/q;+1/p-1/t17-;/m1./s1
InChIKeyFIMNRWQYZVDFTK-UNTBIKODSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Posenacaftor Sodium (CAS 2095064-06-3) for CFTR Modulation Research


Posenacaftor sodium (PTI-801 sodium) is a cystic fibrosis transmembrane conductance regulator (CFTR) protein modulator that corrects the folding and trafficking of mutant CFTR protein, specifically targeting the p.Phe508del variant, the most prevalent mutation in cystic fibrosis (CF) [1]. As a third-generation CFTR corrector, it shares a common mechanism of action with elexacaftor (VX-445) in rescuing p.Phe508del-CFTR defects [2]. The compound demonstrates enhanced corrective effects when combined with Type I correctors such as tezacaftor (VX-661) and lumacaftor (VX-809), distinguishing its combinatorial potential from other correctors in the same mechanistic class [3].

Why Posenacaftor Sodium Cannot Be Substituted with Generic CFTR Correctors


Generic substitution among CFTR correctors is not scientifically valid due to distinct binding site occupancy, divergent combinatorial synergy profiles, and non-overlapping pharmacological fingerprints. Posenacaftor sodium exhibits a lack of additivity with elexacaftor (VX-445), confirming they share a common binding site on p.Phe508del-CFTR [1]. However, it demonstrates robust synergistic enhancement when combined with Type I correctors such as tezacaftor (VX-661) and lumacaftor (VX-809) — a property not uniformly shared across all third-generation correctors [2]. Additionally, posenacaftor sodium displays no potentiator activity on corrector-rescued p.Phe508del-CFTR, whereas some other modulators exhibit mixed corrector-potentiator functionality [3]. These mechanistically distinct characteristics render posenacaftor sodium non-interchangeable with other in-class candidates.

Quantitative Differentiation Evidence for Posenacaftor Sodium vs. Comparator CFTR Correctors


Posenacaftor Sodium Exhibits Synergistic Enhancement with Type I Correctors Unlike Elexacaftor

Posenacaftor sodium demonstrates greater correction effects when combined with Type I correctors ABBV-2222, FDL-169, VX-661, or VX-809, but shows no additivity with VX-445 (elexacaftor), indicating distinct combinatorial utility not available with elexacaftor [1]. This synergy profile supports posenacaftor sodium as a superior partner for dual- or triple-combination regimens incorporating Type I correctors [2].

CFTR corrector synergy p.Phe508del rescue Type I corrector combination

Posenacaftor Sodium Demonstrates Superior In Vitro Efficacy Compared to Tezacaftor

In head-to-head functional assays, posenacaftor sodium at 1 μM and 3 μM concentrations demonstrated greater efficacy in rescuing p.Phe508del-CFTR function than VX-661 (tezacaftor) at 5 μM . Posenacaftor sodium exhibits an EC50 of 0.52 μM in HS-YFP quenching rate assays for p.Phe508del-CFTR correction .

CFTR corrector potency p.Phe508del rescue in vitro efficacy

Posenacaftor Sodium in Doublet Therapy Delivers Clinically Meaningful Lung Function Improvement

In a Phase 1 clinical trial, once-daily 300 mg oral posenacaftor sodium plus 300 mg PTI-808 produced a statistically significant mean absolute ppFEV1 increase of 6.3 percentage points at day 7 (p=0.009) and 5.9 percentage points at day 14 (p=0.008) compared with baseline . Compared with placebo, the mid-dose doublet therapy significantly increased mean absolute ppFEV1 from baseline to day 7 by 8.3 percentage points (p=0.026) . A separate cohort at 400 mg PTI-801 plus 300 mg PTI-808 produced a mean sweat chloride improvement of -20 mM vs. baseline (p<0.0005) [1].

CFTR modulator clinical efficacy ppFEV1 improvement sweat chloride reduction

Posenacaftor Sodium Lacks Potentiator Activity, Defining Pure Corrector Pharmacology

Posenacaftor sodium exhibits no potentiator activity on low temperature- and corrector-rescued p.Phe508del-CFTR, distinguishing it from dual-activity modulators and confirming its classification as a pure CFTR corrector [1]. This contrasts with compounds that possess both corrector and potentiator functionalities, which may introduce confounding variables in experimental design.

CFTR modulator pharmacology corrector selectivity mechanism of action

Optimal Research Applications for Posenacaftor Sodium Based on Verified Evidence


Development of Novel Dual- or Triple-Combination CFTR Modulator Regimens

Posenacaftor sodium's demonstrated synergistic enhancement with Type I correctors (tezacaftor, lumacaftor, ABBV-2222, FDL-169) makes it the preferred third-generation corrector for designing novel combination therapies aimed at maximizing p.Phe508del-CFTR rescue [1]. Unlike elexacaftor, which shares the same binding site and lacks additivity, posenacaftor sodium enables rational combination design with Type I correctors to achieve greater folding and stability restoration [2].

High-Potency In Vitro Screening and Mechanistic Studies of CFTR Correction

With an EC50 of 0.52 μM in HS-YFP quenching assays and greater efficacy than tezacaftor at lower concentrations, posenacaftor sodium serves as a potent reference standard for high-throughput screening assays targeting p.Phe508del-CFTR rescue [1]. Its pure corrector pharmacology — lacking potentiator activity — eliminates confounding variables in assays designed to isolate CFTR folding and trafficking mechanisms [2].

Benchmarking Experimental CFTR Modulator Combinations Against Clinically Validated Efficacy

The Phase 1 clinical data demonstrating +6.3 ppFEV1 improvement at day 7 (p=0.009) and -20 mM sweat chloride reduction with posenacaftor sodium-based doublet therapy provides a validated efficacy benchmark for preclinical and translational CF research [1]. This performance exceeds current dual CFTR modulator therapy benchmarks and approaches triple combination efficacy levels, offering a rigorous comparator for evaluating novel modulator candidates [2].

Investigating p.Phe508del-CFTR Stability and Trafficking Rescue Mechanisms

Posenacaftor sodium's defined binding site on p.Phe508del-CFTR — confirmed by lack of additivity with elexacaftor — provides a precise molecular probe for dissecting CFTR folding, trafficking, and conformational stability pathways [1]. Its combination with Type I correctors partially rescues p.Phe508del-CFTR stability defects, enabling quantitative assessment of protein half-life extension in mutant CFTR models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Posenacaftor sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.